molecular formula C8H6ClNOS B137620 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one CAS No. 126920-74-9

4-chloro-7-methylbenzo[d]thiazol-2(3H)-one

Cat. No. B137620
M. Wt: 199.66 g/mol
InChI Key: BFMGXUFLDNPPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzothiazole family. It is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one is not fully understood. However, it is known to interact with cellular components such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, which may affect their function. It has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Biochemical And Physiological Effects

4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one in lab experiments is its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand its mechanism of action and its interactions with cellular components.

Synthesis Methods

The synthesis of 4-chloro-7-methylbenzo[d]thiazol-2(3H)-one can be achieved through different methods. One of the most common methods is the reaction of 2-aminothiophenol with 4-chloro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

Scientific Research Applications

4-chloro-7-methylbenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research. It is commonly used as a fluorescent dye in biological and medical imaging studies. It can also be used as a probe for the detection of metal ions, such as copper and iron, in environmental and analytical chemistry. Additionally, it has been used as a precursor for the synthesis of other biologically active compounds.

properties

CAS RN

126920-74-9

Product Name

4-chloro-7-methylbenzo[d]thiazol-2(3H)-one

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

4-chloro-7-methyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)

InChI Key

BFMGXUFLDNPPJP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)NC(=O)S2

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)NC(=O)S2

synonyms

2(3H)-Benzothiazolone,4-chloro-7-methyl-(9CI)

Origin of Product

United States

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